molecular formula C20H16ClFN2O3 B2996323 methyl 3-(2-chloro-6-fluorophenyl)-5-[(E)-2-[(4-methylphenyl)amino]ethenyl]-1,2-oxazole-4-carboxylate CAS No. 338417-65-5

methyl 3-(2-chloro-6-fluorophenyl)-5-[(E)-2-[(4-methylphenyl)amino]ethenyl]-1,2-oxazole-4-carboxylate

Cat. No.: B2996323
CAS No.: 338417-65-5
M. Wt: 386.81
InChI Key: DYGIVFUPTQJBIJ-ZHACJKMWSA-N
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Description

Methyl 3-(2-chloro-6-fluorophenyl)-5-[(E)-2-[(4-methylphenyl)amino]ethenyl]-1,2-oxazole-4-carboxylate is a synthetic organic compound that belongs to the class of oxazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 3-(2-chloro-6-fluorophenyl)-5-[(E)-2-[(4-methylphenyl)amino]ethenyl]-1,2-oxazole-4-carboxylate typically involves multi-step organic reactions. A common approach might include:

    Formation of the oxazole ring: This can be achieved through cyclization reactions involving appropriate precursors.

    Substitution reactions: Introducing the chloro and fluoro substituents on the phenyl ring.

    Ethenylation: Adding the ethenyl group through a reaction such as the Heck reaction.

    Esterification: Forming the carboxylate ester group.

Industrial Production Methods

Industrial production methods would likely involve optimizing the above synthetic routes for large-scale production, focusing on yield, purity, and cost-effectiveness. This might include the use of continuous flow reactors and automated synthesis techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the ethenyl group.

    Reduction: Reduction reactions could target the nitro group if present.

    Substitution: Halogen substituents on the phenyl ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing agents: Such as potassium permanganate or chromium trioxide.

    Reducing agents: Such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Nucleophiles: Such as amines or thiols for substitution reactions.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or aldehyde, while reduction could produce an amine.

Scientific Research Applications

Methyl 3-(2-chloro-6-fluorophenyl)-5-[(E)-2-[(4-methylphenyl)amino]ethenyl]-1,2-oxazole-4-carboxylate could have several applications in scientific research:

    Medicinal Chemistry: Potential use as a lead compound for developing new drugs.

    Biological Studies: Investigating its effects on various biological pathways.

    Industrial Chemistry: Use as an intermediate in the synthesis of other complex molecules.

Mechanism of Action

The mechanism of action would depend on the specific biological target. Generally, compounds like this might interact with enzymes or receptors, modulating their activity. The molecular targets could include kinases, proteases, or other proteins involved in disease pathways.

Comparison with Similar Compounds

Similar compounds might include other oxazole derivatives with different substituents. The uniqueness of methyl 3-(2-chloro-6-fluorophenyl)-5-[(E)-2-[(4-methylphenyl)amino]ethenyl]-1,2-oxazole-4-carboxylate could lie in its specific substituent pattern, which might confer unique biological activity or chemical reactivity.

List of Similar Compounds

  • 3-(2-chlorophenyl)-5-[(E)-2-[(4-methylphenyl)amino]ethenyl]-1,2-oxazole-4-carboxylate
  • 3-(2-fluorophenyl)-5-[(E)-2-[(4-methylphenyl)amino]ethenyl]-1,2-oxazole-4-carboxylate
  • 3-(2-chloro-6-fluorophenyl)-5-[(E)-2-[(4-methylphenyl)amino]ethenyl]-1,2-oxazole-4-carboxamide

Properties

IUPAC Name

methyl 3-(2-chloro-6-fluorophenyl)-5-[(E)-2-(4-methylanilino)ethenyl]-1,2-oxazole-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16ClFN2O3/c1-12-6-8-13(9-7-12)23-11-10-16-18(20(25)26-2)19(24-27-16)17-14(21)4-3-5-15(17)22/h3-11,23H,1-2H3/b11-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DYGIVFUPTQJBIJ-ZHACJKMWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC=CC2=C(C(=NO2)C3=C(C=CC=C3Cl)F)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)N/C=C/C2=C(C(=NO2)C3=C(C=CC=C3Cl)F)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16ClFN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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